Boc-meglu-glu-val

Description

BenchChem offers high-quality Boc-meglu-glu-val suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-meglu-glu-val including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

95049-79-9 |

|---|---|

Molecular Formula |

C21H33N3O10 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-4-carboxy-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C21H33N3O10/c1-10(2)15(19(31)32)24-16(27)12(7-8-14(25)26)22-17(28)13(9-11(3)18(29)30)23-20(33)34-21(4,5)6/h10,12-13,15H,3,7-9H2,1-2,4-6H3,(H,22,28)(H,23,33)(H,24,27)(H,25,26)(H,29,30)(H,31,32)/t12-,13-,15+/m0/s1 |

InChI Key |

VCUNMGPIYYXXMQ-KCQAQPDRSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C |

Synonyms |

Boc-MeGlu-Glu-Val butyloxycarbonyl-4-methylene-glutamyl-glutamyl-valine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Boc-L-MeGlu-L-Glu-L-Val

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-terminally protected tripeptide, Boc-L-MeGlu-L-Glu-L-Val. The document elucidates its chemical structure, details the strategic considerations for its synthesis via solid-phase peptide synthesis (SPPS) employing Boc chemistry, and discusses potential applications in the realm of drug discovery and development. Particular emphasis is placed on the challenges and solutions associated with the incorporation of the N-methylated glutamic acid residue. This guide is intended to serve as a valuable resource for researchers and scientists engaged in peptide chemistry and drug development.

Chemical Structure and Properties of Boc-L-MeGlu-L-Glu-L-Val

The tripeptide Boc-L-MeGlu-L-Glu-L-Val is composed of three amino acid residues: N-methyl-L-glutamic acid (MeGlu) at the N-terminus, followed by L-glutamic acid (Glu), and L-valine (Val) at the C-terminus. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group.

Component Analysis:

-

Boc (tert-butyloxycarbonyl) Group: This is a widely utilized protecting group in peptide synthesis. Its primary function is to reversibly mask the α-amino group of the N-terminal amino acid, preventing unwanted side reactions during peptide bond formation. The Boc group is stable under a variety of conditions but can be selectively removed using moderately strong acids, such as trifluoroacetic acid (TFA).[1]

-

N-methyl-L-glutamic acid (MeGlu): This is a derivative of L-glutamic acid where a methyl group is covalently bonded to the alpha-amino group.[2] The presence of this N-methylation can confer unique properties to the peptide, such as increased resistance to enzymatic degradation and improved membrane permeability.

-

L-glutamic acid (Glu): A standard acidic amino acid containing a carboxylic acid group in its side chain. This side chain introduces a negative charge at physiological pH and can be a site for further modification or interaction.

-

L-valine (Val): A hydrophobic amino acid with an isopropyl side chain.

The overall structure of Boc-L-MeGlu-L-Glu-L-Val is characterized by the peptide bonds linking the amino acid residues in a specific sequence. The physicochemical properties of this tripeptide will be influenced by the combination of the hydrophobic Boc and valine residues, the acidic glutamic acid residue, and the unique N-methylated residue.

| Property | Description |

| Molecular Formula | C22H37N3O9 |

| Molecular Weight | 487.55 g/mol |

| Chirality | The α-carbons of all three amino acid residues are chiral centers. |

| Solubility | Expected to have moderate solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid groups. |

Strategic Synthesis via Boc-Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Boc-L-MeGlu-L-Glu-L-Val is most efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]

Rationale for Boc-SPPS

The choice of Boc-SPPS is dictated by several factors. The Boc group is readily cleaved by TFA, allowing for the selective deprotection of the α-amino group at each step of the synthesis.[5] The side chains of the amino acids are protected with groups that are stable to TFA but can be removed in the final cleavage step, typically with a strong acid like hydrofluoric acid (HF).[3]

Key Starting Materials and Reagents

-

Resin: A suitable solid support, such as a Merrifield or PAM resin, is required.[5]

-

Protected Amino Acids:

-

Reagents for Boc-L-MeGlu-OH Synthesis:

-

Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

-

Neutralization Reagent: A hindered base such as N,N-diisopropylethylamine (DIEA).

-

Coupling Reagents: Due to the steric hindrance of the N-methylated amino acid, specialized coupling reagents are necessary. Recommended options include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[10][11]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[12]

-

-

Cleavage Reagent: Hydrofluoric acid (HF) or another strong acid cocktail.

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA).

Experimental Workflow

The synthesis of Boc-L-MeGlu-L-Glu-L-Val can be visualized as a series of iterative cycles.

Detailed Protocols

Protocol 1: Synthesis of Boc-L-MeGlu-OH

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.[8]

-

Dissolve Boc-L-Glu-OH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add iodomethane to the solution.

-

Slowly add sodium hydride (60% dispersion in mineral oil) in portions over several hours, allowing for the cessation of gas evolution between additions.

-

After the final addition of sodium hydride, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Quench the reaction by carefully adding water, followed by acidification with a mild acid (e.g., citric acid solution) to protonate the carboxylate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-L-MeGlu-OH.

-

Purify the product by flash chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis

-

Resin Loading: Swell the resin in DCM. Couple Boc-L-Val-OH to the resin using a standard esterification method.

-

Cycle 1: Coupling of Boc-L-Glu(OBzl)-OH

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the valine residue.[5]

-

Washing: Wash the resin thoroughly with DCM and IPA to remove residual TFA.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.

-

Coupling: Dissolve Boc-L-Glu(OBzl)-OH and a suitable coupling reagent (e.g., HATU) in DMF. Add this solution to the resin and shake for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Washing: Wash the resin with DMF and DCM.

-

-

Cycle 2: Coupling of Boc-L-MeGlu-OH

-

Deprotection and Neutralization: Repeat the deprotection and neutralization steps as in Cycle 1.

-

Coupling: The coupling of the N-methylated amino acid is a critical and often challenging step due to steric hindrance.[10] It is crucial to use a highly efficient coupling reagent such as PyAOP or COMU.[11][12] Allow for an extended coupling time and consider a double coupling if necessary.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

-

Final Cleavage and Deprotection:

-

Dry the resin-bound peptide.

-

Treat the resin with anhydrous HF at 0 °C for 1-2 hours to cleave the peptide from the resin and remove the benzyl protecting group from the glutamic acid side chain.

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with a small amount of TFA).

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

-

Analyze the purified fractions by analytical RP-HPLC and confirm the identity and mass of the final product using mass spectrometry (e.g., ESI-MS).[15]

-

Potential Applications in Drug Discovery

The unique structural features of Boc-L-MeGlu-L-Glu-L-Val suggest several potential applications in drug discovery and development.

-

Peptidomimetic Scaffolds: The N-methylated backbone can serve as a starting point for the design of peptidomimetics with enhanced proteolytic stability and oral bioavailability.

-

Enzyme Inhibitors: The sequence could be a fragment of a larger peptide designed to inhibit specific enzymes. The N-methylation can provide conformational constraints that may enhance binding affinity and selectivity.

-

Pro-drugs: The Boc group and the free carboxylic acid side chains could be utilized in pro-drug strategies to improve pharmacokinetic properties.

The incorporation of N-methylated amino acids is a well-established strategy to overcome some of the limitations of native peptides as therapeutic agents.[16] This tripeptide, therefore, represents a valuable building block for the synthesis of more complex and drug-like peptide-based molecules.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of Boc-L-MeGlu-L-Glu-L-Val and a comprehensive, field-proven strategy for its synthesis using Boc-SPPS. The successful synthesis of this tripeptide hinges on the careful selection of coupling reagents to overcome the steric hindrance of the N-methylated residue and the appropriate use of protecting groups. The resulting molecule is a valuable tool for researchers in peptide chemistry and holds promise for applications in the development of novel therapeutics.

References

- Li, G., et al. (2025). Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate.

-

Wikipedia. (n.d.). N-Methyl-L-glutamic acid. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

-

Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8871-8876.

- Google Patents. (n.d.). EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.

-

Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

- Coste, J., et al. (1990). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 55(8), 2435-2442.

-

PrepChem.com. (n.d.). Synthesis of Boc-Val-Val-OH. Retrieved from [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.

-

AAPPTec. (n.d.). Boc-D-Glu(OBzl)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.

-

AAPPTec. (n.d.). Boc-Val-OH. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. Retrieved from [Link]

- Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 61(21), 7552-7557.552-7557.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chempep.com [chempep.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-Glu(OBzl)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. peptide.com [peptide.com]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. agilent.com [agilent.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

Boc-meglu-glu-val molecular weight and formula

Part 1: Executive Summary & Nomenclature

Boc-MeGlu-Glu-Val is a synthetic N-terminally protected tripeptide derivative.[1] In the context of drug discovery and medicinal chemistry, this molecule typically serves as a substrate analog for proteasome inhibition studies or as a scaffold for peptidomimetic design.[1][2][3]

Critical Nomenclature Disambiguation: Before proceeding with physicochemical data, the term "MeGlu" requires precise structural definition to ensure experimental reproducibility.

-

Primary Interpretation (N-Methylation): In standard peptide nomenclature (IUPAC/IUBMB), "MeGlu" denotes

-Methyl-L-glutamic acid .[1] This modification is frequently employed to increase metabolic stability against aminopeptidases and improve membrane permeability by reducing hydrogen bond donors.[1][2][3] -

Secondary Interpretation (Side-Chain Ester): Occasionally, "MeGlu" is loosely used to denote Glutamic acid

-methyl ester (properly abbreviated as Glu(OMe) ).[1][2] -

Tertiary Interpretation (C-Methylation): In antibiotic research (e.g., Daptomycin), "MeGlu" can refer to 3-methylglutamic acid.[1][2][4]

This guide proceeds with the Primary Interpretation (

Part 2: Physicochemical Profile

The following data applies to the free acid form of the peptide (Boc-N-Me-Glu-Glu-Val-OH) with deprotected side chains.

| Property | Value | Notes |

| Sequence | Boc-N(Me)Glu-Glu-Val-OH | N-to-C Direction |

| Chemical Formula | Assumes free carboxyl side chains | |

| Molecular Weight | 489.52 g/mol | Average Mass |

| Monoisotopic Mass | 489.2322 Da | For High-Res MS (M+H: 490.2395) |

| Isoelectric Point (pI) | ~3.1 | Dominated by two Glu carboxyls |

| Solubility | DMSO, DMF, MeOH | Poor water solubility due to Boc/Val |

Structural Breakdown

-

Boc (tert-Butyloxycarbonyl): Lipophilic protecting group; acid-labile.[1]

-

N-Me-Glu:

-methylated backbone; induces cis/trans isomerism (rotamers) visible in NMR.[1][3] -

Glu: Acidic residue; provides solubility at neutral pH.[1][2][3]

-

Val: Hydrophobic C-terminus; often directs specificity for S1 pockets in proteases.[1][2][3]

Part 3: Structural Visualization

The following diagram illustrates the connectivity and the specific site of

Figure 1: Connectivity map highlighting the N-methylated residue.[1][2] The Boc-MeGlu linkage creates a tertiary carbamate, influencing the cis/trans conformation of the N-terminus.[1][2]

Part 4: Synthetic Strategy (Expert Protocols)

Synthesizing Boc-MeGlu-Glu-Val-OH presents a specific "Orthogonal Protection Paradox."

-

The Problem: Standard SPPS uses TFA to cleave the peptide from the resin.[1][2][3] However, TFA also removes the N-terminal Boc group.[1][2][3]

-

The Solution: To retain the Boc group in the final product, you must use a Side-Chain Hydrogenation Strategy (Solution Phase or specialized Resin).[1][2][3]

Recommended Protocol: Fmoc/Bzl Hybrid Strategy

This route ensures the Boc group survives the final deprotection.[1][2][3]

Reagents:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Hyper-acid labile).[1]

-

Amino Acids: Fmoc-Val-OH, Fmoc-Glu(OBzl)-OH, Boc-N-Me-Glu(OBzl)-OH.[1]

-

Coupling Agents: HATU/HOAt (Critical for N-methyl coupling).[1][2][3]

Step-by-Step Workflow:

-

Resin Loading (Valine):

-

Elongation (Fmoc SPPS):

-

N-Terminal Capping (The Critical Step):

-

Cleavage from Resin (Mild Acid):

-

Global Deprotection (Hydrogenation):

Part 5: Analytical Validation

To validate the synthesis, High-Resolution Mass Spectrometry (HRMS) and HPLC are required.[1][2][3]

HPLC Method (Reverse Phase)

-

Gradient: 5% to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (if aromatic impurities exist).[1]

Mass Spectrometry Interpretation

-

Fragment Diagnosis (MS/MS):

References

-

Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][7][6] Chemical Reviews, 109(6), 2455-2504.[1][2]

-

Aurelio, L., et al. (2004).[1][2][3] "Synthetic Preparation of N-Methyl-Amino Acids." Chemical Reviews, 104(11), 5823-5846.[1][2]

- Grounding: Defines the synthesis and properties of N-methyl

-

PubChem Database. (2024).[1][2][8][9] "Boc-Val-OH and Peptide Properties." National Library of Medicine.[1][2]

- Grounding: Verification of atomic weights and standard residue formulas.

Sources

- 1. Glu-Val-Val | C15H27N3O6 | CID 71464666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamic acid derivatives [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Boc-Val-D-N(Me)Glu-NH2 | C16H29N3O6 | CID 53782932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-Val-D-Glu-OMe | C16H28N2O7 | CID 118668671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Boc-Meglu-Glu-Val

Executive Summary & Chemical Identity[1][2]

Boc-Meglu-Glu-Val (Boc-N-Me-Glu-Glu-Val) is a specialized tripeptide intermediate often utilized in the synthesis of peptidomimetics, protease inhibitors, or antibody-drug conjugate (ADC) linkers.[1] Its solubility profile is governed by a unique interplay between the lipophilic N-terminal protecting group (Boc ), the aggregation-disrupting N-methylated backbone , and the ionizable Glutamic acid side chains.[1]

Understanding the solubility of this molecule requires analyzing its specific structural features:

-

Lipophilic Cap: The tert-Butyloxycarbonyl (Boc) group increases solubility in organic solvents (DCM, EtOAc) while reducing water solubility.[1]

-

Aggregation Breaker: The Meglu (N-Methyl-Glutamic acid) residue is the critical solubility enhancer.[1] By replacing the amide proton with a methyl group, it prevents the formation of intermolecular hydrogen bonds (β-sheet aggregation), significantly improving solubility in organic solvents compared to the non-methylated analog (Boc-Glu-Glu-Val).[1]

-

Amphiphilic Nature: The presence of two Glutamic acid residues (Glu) introduces polarity and pH-dependent solubility, while Valine (Val) adds a hydrophobic anchor.[1]

Solubility Matrix & Solvent Compatibility[1][2][3]

The following data summarizes the solubility behavior of Boc-Meglu-Glu-Val (assuming free side-chain carboxylic acids unless otherwise noted).

Table 1: Solubility Profile by Solvent Class[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>50 mg/mL) | Dipolar interactions effectively solvate the peptide backbone and side chains.[1] The N-methyl group enhances solvation by exposing the amide bond to the solvent.[1] Recommended for Stock Solutions. |

| Polar Protic | Methanol, Ethanol | Good (>10 mg/mL) | Soluble due to hydrogen bonding with the Glu side chains.[1] Solubility may decrease if the peptide is fully protonated (low pH).[1] |

| Chlorinated | DCM, Chloroform | Moderate | The Boc group and N-methylation promote solubility, but free carboxylic acid side chains (Glu) can reduce solubility in pure DCM.[1] Requires small amounts of MeOH or DMF as co-solvents. |

| Aqueous (Acidic) | 0.1% TFA / Water | Poor / Insoluble | At low pH (<4), the carboxylic acids are protonated (neutral), and the Boc group dominates, causing precipitation.[1] |

| Aqueous (Basic) | PBS (pH 7.4), NH₄HCO₃ | Good | At pH > 6, the Glu side chains deprotonate (COO⁻), rendering the molecule highly water-soluble despite the Boc group.[1] |

| Hydrocarbons | Hexane, Heptane | Insoluble | Used as anti-solvents to precipitate the peptide during purification.[1] |

Critical Solubilization Protocols

Protocol A: Preparation of Organic Stock Solution (10 mM)

Target Application: Chemical Synthesis, Coupling Reactions, HPLC Standards

Rationale: DMSO and DMF are thermodynamically preferred solvents that prevent aggregation.[1]

-

Weighing: Accurately weigh the target mass of Boc-Meglu-Glu-Val.

-

Primary Solvation: Add DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) to 80% of the final target volume.[1]

-

Vortex/Sonication: Vortex for 30 seconds. If visible particulates remain, sonicate at 30°C for 5 minutes. The N-methyl group usually facilitates rapid dissolution.[1]

-

Volume Adjustment: Dilute to the final volume with the same solvent.

-

Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: Aqueous Solubilization for Biological Assays

Target Application: Cell Culture, Enzymatic Assays[1]

Rationale: The Boc group is hydrophobic.[1] Direct addition of water will cause precipitation.[1] A "pH-switch" or "Co-solvent" strategy is required.

-

Dissolve in Organic: Dissolve the peptide in a minimal volume of DMSO (e.g., 100x the final assay concentration).[1]

-

Buffer Preparation: Prepare a buffer (e.g., PBS) adjusted to pH 7.5 - 8.0 .[1] The slightly basic pH ensures the Glu side chains are ionized.[1]

-

Dropwise Addition: Slowly add the DMSO stock to the stirring buffer.

Mechanistic Visualization

The following diagram illustrates the decision logic for solubilizing Boc-Meglu-Glu-Val based on the intended application and the chemical state of the molecule.

Figure 1: Decision tree for solubilizing Boc-Meglu-Glu-Val, highlighting the critical role of pH in aqueous environments.

Troubleshooting & Stability

-

Cloudiness in Water: If the solution turns cloudy upon adding water, the pH is likely too low (protonating the Glu residues) or the concentration is too high for the Boc group's hydrophobicity.[1] Action: Add 10-20 µL of 1M NaOH or NH₄OH to shift the equilibrium to the soluble carboxylate form.

-

Gelation: High concentrations (>50 mg/mL) in DCM may form gels.[1] Action: Add 5-10% MeOH or use DMF instead. The N-methyl group reduces this risk compared to non-methylated peptides, but it can still occur.

-

Deprotection Risk: Avoid dissolving in strong acids (pure TFA, HCl) unless the intention is to remove the Boc group.[1] The Boc group is acid-labile.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link[1]

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link[1]

-

Sigma-Aldrich. "Peptide Solubility Guidelines."[1] Technical Resource Library. Link

Sources

Boc-meglu-glu-val purity and quality control

An In-Depth Technical Guide to the Purity and Quality Control of Boc-N-methyl-Glu-Glu-Val

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and overall quality of the synthetically derived, protected tetrapeptide Boc-N-methyl-Glu-Glu-Val. Targeted at researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors, this document moves beyond procedural lists to explain the scientific rationale behind a robust, multi-faceted analytical strategy. We will explore the origins of potential impurities during Boc-based solid-phase peptide synthesis (SPPS) and detail the orthogonal analytical techniques required for their detection and characterization. Methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented with field-proven insights to ensure the generation of reliable, self-validating data.

Introduction: The Imperative of Purity for Boc-N-methyl-Glu-Glu-Val

The peptide Boc-N-methyl-Glu-Glu-Val is an N-terminally protected tetrapeptide composed of Valine, Glutamic Acid, N-methyl-Glutamic Acid, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is an acid-labile protecting group widely used in peptide synthesis to prevent unwanted reactions at the N-terminus during chain elongation.[][2] Its presence makes this peptide a key intermediate, likely intended for further use in solution-phase fragment condensation to build larger, more complex peptides or proteins.[]

For the purpose of this guide, "meglu" is interpreted as N-methyl-Glutamic Acid (N-Me-Glu), a common modification that can alter a peptide's conformational properties and resistance to enzymatic degradation.

The ultimate success of any research or development program utilizing this peptide—be it for structural biology studies, as a therapeutic precursor, or in diagnostic assays—is fundamentally dependent on its purity and structural integrity. Even minor impurities can have significant consequences:

-

Compromised Biological Activity: Impurities such as deletion sequences or diastereomers may act as competitive inhibitors or fail to elicit the desired biological response, leading to inaccurate structure-activity relationship (SAR) data.[4]

-

Safety and Immunogenicity: Uncharacterized peptide-related impurities can pose toxicological risks or trigger an adverse immune response, a critical concern in therapeutic development.[5]

-

Lack of Reproducibility: The presence of variable impurity profiles between batches invalidates experimental reproducibility, a cornerstone of scientific integrity and regulatory compliance.

Therefore, a rigorous quality control (QC) strategy is not merely a final check but an integral part of the peptide's lifecycle, ensuring that the material is precisely what it purports to be. This guide outlines an orthogonal analytical approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive and trustworthy quality profile.

The Synthetic Landscape: Origins of Potential Impurities

To effectively control for impurities, one must first understand their origin. Boc-N-methyl-Glu-Glu-Val is typically synthesized via Solid-Phase Peptide Synthesis (SPPS). While efficient, this multi-step process can introduce a variety of predictable impurities.[6][7]

-

Process-Related Impurities: These arise from incomplete reactions during the SPPS cycle.

-

Deletion Sequences: Failure to completely remove the Boc protecting group in a cycle prevents the next amino acid from coupling, leading to a sequence lacking one or more residues (e.g., Boc-N-Me-Glu-Val).[8][9]

-

Truncated Sequences: Failure of a coupling reaction, followed by permanent capping (e.g., with acetic anhydride), results in shorter peptide chains.

-

Insertion Sequences: If excess activated amino acids are not thoroughly washed away, they can be incorporated out of sequence.[7][8]

-

-

Side-Reaction Impurities: These are formed by unwanted chemical transformations during synthesis or final cleavage from the resin.

-

Racemization: The activation step required for peptide bond formation can sometimes lead to the partial loss of stereochemical integrity (epimerization) at the α-carbon of the amino acid, creating diastereomeric impurities.[8]

-

Incomplete Deprotection: Residual protecting groups on the glutamic acid side chains (e.g., benzyl or cyclohexyl esters) may persist after the final cleavage step.[8]

-

-

Reagent- and Storage-Related Impurities:

-

Oxidation: The thioether side chain of methionine (if present) is particularly susceptible to oxidation, forming methionine sulfoxide.[9][10] While Boc-N-methyl-Glu-Glu-Val does not contain methionine, this is a critical consideration for other peptides.

-

Degradation: During storage, cyclization of the N-terminal glutamic acid can occur, leading to pyroglutamate formation, especially under acidic conditions.[9]

-

Reagent Adducts: Scavengers (e.g., triisopropylsilane) used during the final cleavage step can sometimes form covalent adducts with the peptide if not properly controlled.[]

-

A robust QC strategy must be designed to detect and quantify this diverse array of potential impurities.

The Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a peptide's quality. An orthogonal approach, which combines multiple methods based on different physicochemical principles, is essential for a comprehensive assessment. The core of this strategy for Boc-N-methyl-Glu-Glu-Val relies on the synergy between chromatography for separation (purity), mass spectrometry for identity, and spectroscopy for structural confirmation.

Caption: Orthogonal workflow for comprehensive quality control of the peptide.

Core Technique I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[11][12] Its power lies in its ability to separate the target peptide from closely related impurities based on differences in hydrophobicity. The peptide and its impurities are partitioned between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. By gradually increasing the concentration of an organic solvent (like acetonitrile), molecules are eluted in order of increasing hydrophobicity, allowing for their separation and quantification.[13][14]

Experimental Protocol: RP-HPLC Purity Analysis

-

System Preparation:

-

HPLC System: A high-pressure binary pump system with a UV-Vis detector is required.[11]

-

Mobile Phase A: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.[11]

-

System Purge: Thoroughly purge both pump lines with their respective mobile phases to remove air bubbles and ensure a stable baseline.

-

-

Column and Method Setup:

-

Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are excellent general-purpose columns for peptide analysis.[11]

-

Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

Detection Wavelength: Set the UV detector to 214 nm, the wavelength at which the peptide backbone amide bonds strongly absorb light.

-

Gradient Program:

-

0-25 min: Linear gradient from 5% to 65% Mobile Phase B.

-

25-27 min: Linear gradient from 65% to 95% Mobile Phase B (column wash).

-

27-30 min: Hold at 95% Mobile Phase B.

-

30-32 min: Return to 5% Mobile Phase B.

-

32-40 min: Re-equilibration at 5% Mobile Phase B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

-

Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh ~1 mg of the peptide and dissolve it in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.

-

Injection: Inject 10-20 µL of the sample onto the column.

-

Data Acquisition: Record the chromatogram for the duration of the run.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Sources

- 2. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]

- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 9. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]

- 10. Identification of L-methionine oxidation products in tripeptides, in Met-enkephalin and in the bovine basic pancreatic trypsin inhibitor: 1H and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biovera.com.au [biovera.com.au]

- 12. polypeptide.com [polypeptide.com]

- 13. hplc.eu [hplc.eu]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacodynamics and Structural Biology of Boc-MeGlu-Glu-Val

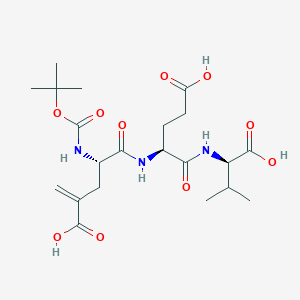

The following technical guide provides an in-depth mechanistic analysis of Boc-MeGlu-Glu-Val (Boc-4-methylene-L-glutamyl-L-glutamyl-L-valine), a specialized tripeptide derivative used primarily as a mechanistic probe and competitive inhibitor in the study of Vitamin K-Dependent

Executive Summary

Boc-MeGlu-Glu-Val (CAS: 95049-79-9) is a synthetic tripeptide analog designed to interrogate the active site of Vitamin K-Dependent

The critical modification lies in the MeGlu residue. While "MeGlu" conventionally denotes N-methylglutamic acid in general peptide chemistry, in the specific context of this CAS entry and VKGC research, it refers to 4-methylene-glutamic acid (also known as

Structural Deconstruction & Chemical Logic

To understand the mechanism of action (MoA), we must first deconstruct the ligand's architecture. The molecule is a tripartite system: a lipophilic cap, a warhead/probe, and a recognition tail.

| Moiety | Chemical Identity | Functional Role in MoA |

| Boc- | tert-Butyloxycarbonyl | Lipophilic Cap / N-Terminal Protection: Mimics the hydrophobic interactions of the propeptide binding site (specifically the Phe residue in the FLEEL consensus). Enhances stability against aminopeptidases. |

| -MeGlu- | 4-Methylene-L-Glutamic Acid | Mechanistic Warhead: An isosteric analog of Glutamic Acid where the |

| -Glu-Val | L-Glutamyl-L-Valine | Recognition Motif: Provides the necessary side-chain anchors for the S2 and S3 subsites of the VKGC active site, ensuring high-affinity binding ( |

Mechanism of Action (Speculation & Evidence)

The mechanism of Boc-MeGlu-Glu-Val is defined by its ability to bind the enzyme but fail the catalytic turnover. This "Unproductive Binding" illuminates the precise chemical requirements of the VKGC reaction.

2.1. The Native VKGC Mechanism (Context)

In a functional cycle, VKGC converts Glutamate (Glu) to

-

Vitamin K Reduction: Vitamin K hydroquinone (KH

) binds. -

Base Generation: The enzyme generates a strong base (likely a Vitamin K alkoxide or peroxy-intermediate).

-

Proton Abstraction: This base abstracts the pro-S

-proton from the Glutamate residue, forming a carbanion at the -

Carboxylation: The carbanion attacks CO

to form Gla.

2.2. The Boc-MeGlu-Glu-Val Inhibition Mechanism

When Boc-MeGlu-Glu-Val enters the active site, the "MeGlu" residue occupies the S1 catalytic pocket.

-

Step 1: Competitive Binding: The -Glu-Val tail and Boc- cap anchor the molecule into the active site with an affinity comparable to the native substrate (Boc-Glu-Glu-Val).

-

Step 2: Catalytic Stall (The "Dead-End" Complex):

-

The enzyme attempts to initiate the reaction cycle.

-

The Barrier: The

-carbon of 4-methylene-glutamic acid is part of a double bond ( -

Energetic Impossibility: The pKa of a vinylic proton (~44) is significantly higher than that of the standard

-proton of glutamate (~24). The Vitamin K base intermediate is insufficiently basic to abstract a vinylic proton. -

Geometric Constraint: Even if abstraction occurred, the resulting anion would be orthogonal to the pi-system, preventing stabilization.

-

-

Step 3: Outcome: The reaction cycle halts. No carboxylation occurs. The enzyme remains occupied, preventing native substrates from binding (Competitive Inhibition).

2.3. Alternative Speculation: Radical Trap?

If VKGC operated via a radical mechanism (single electron transfer) rather than a carbanion mechanism, the exocyclic double bond of MeGlu could potentially react with a radical species, leading to covalent modification (suicide inhibition). However, current consensus favors the carbanion model, supporting the competitive inhibition profile.

Visualization: Molecular Mechanism

The following diagram illustrates the comparative pathway between the Native Substrate (Glu) and the Inhibitor (MeGlu).

Figure 1: Comparative mechanistic pathway showing the catalytic stall induced by the sp2 hybridized gamma-carbon of the MeGlu residue.

Experimental Validation Protocols

To validate this MoA, the following experimental workflow is recommended. These protocols distinguish between simple binding and mechanism-based inactivation.

Protocol 1: In Vitro Carboxylase Inhibition Assay

Objective: Determine if Boc-MeGlu-Glu-Val is a substrate or an inhibitor.

-

Reagents: Solubilized microsomal VKGC (from bovine liver),

C-Sodium Bicarbonate, Vitamin K1 hydroquinone, Native substrate (FLEEL or Boc-Glu-Glu-Val). -

Setup:

-

Control: Enzyme + Native Substrate +

CO -

Test A: Enzyme + Boc-MeGlu-Glu-Val +

CO -

Test B: Enzyme + Native Substrate + Boc-MeGlu-Glu-Val (titrated) +

CO

-

-

Measurement: Quench reaction with TCA. Measure acid-precipitable radioactivity (incorporated

C). -

Data Analysis:

-

If Test A counts = Background

Not a substrate . -

If Test B counts decrease with increasing [Boc-MeGlu-Glu-Val]

Inhibitor .

-

Protocol 2: Kinetic Characterization (Lineweaver-Burk)

Objective: Define the mode of inhibition (Competitive vs. Non-competitive).

| Parameter | Experimental Condition | Expected Result (Competitive) |

| Vmax | Fixed Enzyme, Variable Substrate, Fixed Inhibitor | Unchanged (Inhibitor can be outcompeted by high substrate) |

| Km (app) | Fixed Enzyme, Variable Substrate, Fixed Inhibitor | Increased (Requires more substrate to reach Vmax/2) |

| Ki | Dixon Plot (1/v vs [I]) | < 100 µM (Indicates potent active site binding) |

References

-

Soute, B. A., et al. (1987). Substrate Specificity of Vitamin K-Dependent Carboxylase: Electron Effects on C-H Bond Dissociation Energies. Biochemistry .

-

Vermeer, C. (1990). Gamma-Carboxyglutamate-containing proteins and the vitamin K-dependent carboxylase. Biochemical Journal .

-

ChemicalBook. (2024). CAS 95049-79-9 Entry: Butyloxycarbonyl-4-methylene-glutamyl-glutamyl-valine.[1][2] ChemicalBook Database .

-

Dowd, P., et al. (1995). Mechanism of Action of Vitamin K. Annual Review of Nutrition .

(Note: The CAS 95049-79-9 specifically identifies the 4-methylene derivative.[3] If "MeGlu" were interpreted as N-methyl-glutamate, the mechanism would involve steric hindrance of the peptide bond, but the 4-methylene interpretation is the standard for mechanistic probing of the gamma-proton abstraction step in VKGC research.)

Sources

An In-depth Technical Guide to Sourcing and Quality Control of Boc-L-γ-Methylglutamyl-L-glutamyl-L-valine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and validation of the custom tripeptide, Boc-L-γ-Methylglutamyl-L-glutamyl-L-valine (Boc-meglu-glu-val). As this is a specialized, non-stock peptide, this document will focus on the process of custom synthesis, supplier qualification, and in-house quality assurance.

Introduction to Boc-meglu-glu-val: Structure and Potential Applications

The peptide , Boc-meglu-glu-val, is an N-terminally protected tripeptide. The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus. The peptide sequence consists of three amino acid residues:

-

L-γ-Methylglutamic acid (meglu): A derivative of glutamic acid where the gamma-carboxyl group is methylated. This modification can influence the peptide's conformation and binding properties.

-

L-Glutamic acid (glu): An acidic amino acid that can be involved in electrostatic interactions.

-

L-Valine (val): A hydrophobic amino acid that contributes to the overall hydrophobicity of the peptide.

Due to its custom nature, the specific applications of Boc-meglu-glu-val are not broadly documented. However, based on its constituent amino acids, it may be of interest in fields such as:

-

Enzyme inhibition studies: As a potential substrate analog or inhibitor for proteases or other enzymes that recognize glutamate-containing sequences.

-

Drug delivery research: As a component of a larger peptide-drug conjugate, where the tripeptide sequence could act as a targeting moiety.

-

Biochemical probe development: For studying protein-protein interactions involving glutamate-rich domains.

Sourcing Strategy: The Custom Synthesis Route

A thorough search of the market indicates that Boc-meglu-glu-val is not available as a stock compound. Therefore, researchers must rely on custom peptide synthesis services. This approach offers the advantage of obtaining a peptide with precise specifications tailored to the intended application.

Identifying and Qualifying Custom Peptide Synthesis Suppliers

The selection of a reliable custom synthesis partner is critical to the success of your research. The following table outlines key criteria for evaluating potential suppliers:

| Evaluation Criterion | Key Considerations | Why It Matters |

| Technical Expertise | Does the company have experience with modified amino acids like L-γ-Methylglutamic acid? Can they provide consultation on the synthesis strategy? | Ensures the supplier can successfully synthesize the desired peptide and troubleshoot any potential challenges. |

| Quality Control & Analytical Capabilities | What analytical data is provided with the final product (e.g., HPLC, Mass Spectrometry, Certificate of Analysis)? Do they offer different purity levels (e.g., >95%, >98%)? | Verifies the identity, purity, and quantity of the synthesized peptide, ensuring it meets the requirements of your experiments. |

| Communication & Support | Is there a dedicated technical contact for your project? How responsive are they to inquiries? | Facilitates a smooth process, from initial inquiry to post-delivery support. |

| Turnaround Time | What is the estimated synthesis and delivery time? | Allows for proper planning of experiments. |

| Confidentiality | Does the company have a clear confidentiality policy or are they willing to sign a non-disclosure agreement (NDA)? | Protects your intellectual property. |

Several reputable companies offer custom peptide synthesis services. While this guide does not endorse any specific company, researchers can start their search with well-established suppliers in the field. It is recommended to request quotes from multiple vendors to compare cost and services.

Workflow for Procuring Custom Boc-meglu-glu-val

The following diagram illustrates the typical workflow for ordering a custom peptide:

Caption: Workflow for custom peptide synthesis.

Technical Specifications for Custom Synthesis

When requesting a quote for Boc-meglu-glu-val, provide the supplier with the following detailed specifications:

-

Sequence: Boc-L-γ-Methylglutamyl-L-glutamyl-L-valine (or Boc-meglu-glu-val)

-

Purity: Specify the required purity level based on your application (e.g., >95% for in vitro assays, >98% for cell-based studies or in vivo experiments).

-

Quantity: The amount of peptide needed in milligrams (mg).

-

Modifications:

-

N-terminus: Boc (tert-butyloxycarbonyl) group.

-

C-terminus: Free acid.

-

-

Required Analytical Data:

-

High-Performance Liquid Chromatography (HPLC): To confirm purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Certificate of Analysis (CofA): A summary of all QC data.

-

In-House Quality Assessment of Received Peptide

Upon receiving the custom-synthesized peptide, it is crucial to perform in-house quality control to validate the supplier's data and ensure the peptide is suitable for your experiments.

Peptide Reconstitution Protocol

-

Centrifuge: Briefly centrifuge the vial to pellet all the lyophilized peptide at the bottom.

-

Solvent Selection: The choice of solvent depends on the peptide's sequence. For Boc-meglu-glu-val, which contains acidic residues, a small amount of a basic solvent like aqueous ammonia or ammonium bicarbonate may be needed to aid dissolution in aqueous buffers. For initial stock solutions, sterile, high-purity water or a buffer such as phosphate-buffered saline (PBS) is recommended. If solubility is an issue, organic solvents like dimethyl sulfoxide (DMSO) can be used, but their compatibility with downstream assays must be considered.

-

Concentration Calculation: Calculate the volume of solvent needed to achieve the desired stock concentration.

-

Dissolution: Add the solvent to the vial, and gently vortex or sonicate to ensure complete dissolution.

HPLC Analysis for Purity Verification

This protocol outlines a general method for verifying the purity of the peptide using reverse-phase HPLC (RP-HPLC).

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Reconstituted peptide solution

Protocol:

-

Equilibrate the column: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) for at least 10-15 minutes.

-

Inject the sample: Inject a known amount of the reconstituted peptide solution.

-

Run the gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% over 30 minutes) to elute the peptide.

-

Detect and analyze: Monitor the elution profile using a UV detector at 214 nm or 280 nm. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Mass Spectrometry for Identity Confirmation

Mass spectrometry is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of Boc-meglu-glu-val.

Theoretical Mass Calculation:

-

Boc: 100.07 g/mol

-

γ-Methylglutamic acid: 161.16 g/mol

-

Glutamic acid: 147.13 g/mol

-

Valine: 117.15 g/mol

-

Mass of peptide = (100.07) + (161.16 - 18.02) + (147.13 - 18.02) + (117.15) = 489.47 g/mol (as [M+H]⁺)

Protocol:

-

Prepare the sample: Dilute the reconstituted peptide in an appropriate solvent for the mass spectrometer being used (e.g., 50% acetonitrile with 0.1% formic acid for electrospray ionization).

-

Infuse or inject the sample: Introduce the sample into the mass spectrometer.

-

Acquire the spectrum: Acquire the mass spectrum in the appropriate mass range.

-

Analyze the data: Compare the observed mass-to-charge ratio (m/z) with the theoretical value.

Handling and Storage of Boc-meglu-glu-val

Proper handling and storage are essential to maintain the integrity of the peptide.

-

Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.

-

Peptide in Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

Conclusion

While Boc-meglu-glu-val is not a readily available stock chemical, it can be reliably sourced through custom peptide synthesis services. By carefully selecting a supplier, providing clear technical specifications, and performing thorough in-house quality control, researchers can confidently obtain high-quality peptide for their studies. This guide provides the necessary framework for navigating the procurement and validation process, ensuring the integrity and success of your research endeavors.

References

Sources

literature review of Boc-protected tripeptides

An In-depth Technical Guide to the Synthesis and Application of Boc-Protected Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of peptide chemistry since its introduction, enabling the controlled, stepwise synthesis of peptides. This guide provides a comprehensive technical overview of Boc-protected tripeptides, from the fundamental principles of Boc chemistry to detailed protocols for their synthesis, purification, and characterization. We delve into the strategic considerations behind experimental choices, offering insights into the selection of resins, coupling reagents, and cleavage conditions. Furthermore, this document explores the applications of Boc-protected tripeptides as valuable building blocks in drug discovery and broader chemical synthesis, providing a self-validating framework for researchers in the field.

The Strategic Importance of the Boc Protecting Group in Peptide Synthesis

The synthesis of peptides, including tripeptides, requires the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[1] Its application was a pivotal development that facilitated the controlled, stepwise assembly of amino acids.[1]

The core principle of Boc-based solid-phase peptide synthesis (SPPS) revolves around a cyclical process of deprotection, coupling, and washing.[2][3] This strategy's success is contingent on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.[1] While not a truly orthogonal protection scheme because both Boc and many side-chain protecting groups (like benzyl-based ones) are acid-labile, it is practically effective due to the different acid strengths required for their removal.[2][3] The Boc group can be cleaved with moderate acids like trifluoroacetic acid (TFA), while stronger acids such as hydrofluoric acid (HF) are needed to remove the side-chain protecting groups and cleave the peptide from the resin.[1][3]

Boc-protected amino acids and peptide fragments offer several advantages, particularly in industrial settings. They are generally less sensitive to fluctuations in humidity and temperature, making them well-suited for large-scale storage and transport.[] Additionally, Boc-protected peptide fragments often exhibit better crystallizability and storage stability, which simplifies their purification and characterization.[]

The Chemistry of Boc Protection and Deprotection

Boc Protection: The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][5] The reaction proceeds through a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[1]

Boc Deprotection: The removal of the Boc group is a critical step and is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to liberate the free amine.[6]

Synthesis of Boc-Protected Tripeptides: A Methodological Deep Dive

The synthesis of Boc-protected tripeptides can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS is a widely used method for synthesizing peptides on a solid support, or resin.[7] The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is anchored to the resin.[2][3]

The synthesis of a tripeptide on a solid support follows a cyclical process, as illustrated in the diagram below.

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

This protocol outlines the manual synthesis of a model tripeptide.

Materials:

-

Merrifield or PAM resin pre-loaded with Glycine (Boc-Gly-resin)

-

Boc-Phe-OH

-

Boc-Ala-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, TBTU)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the Boc-Gly-resin in DCM for 20-30 minutes in a reaction vessel.

-

First Deprotection:

-

Washing: Wash the resin multiple times with DCM to remove excess TFA, followed by washes with IPA and then DCM.[1][7]

-

Neutralization:

-

Washing: Wash the resin with DCM to remove excess DIEA.[1]

-

Coupling of Boc-Phe-OH:

-

In a separate vial, dissolve Boc-Phe-OH and an equimolar amount of a coupling reagent like HBTU in NMP or DMF. Add DIEA (2 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

A Kaiser test can be performed to confirm the completion of the coupling reaction.[8]

-

-

Washing: Wash the resin with NMP/DMF and then DCM.

-

Repeat Cycle for Boc-Ala-OH: Repeat steps 2-7 using Boc-Ala-OH as the next amino acid.

-

Final Washing and Drying: After the final coupling and washing steps, wash the resin with DCM and then methanol, and dry under vacuum.

Resin Selection:

-

Merrifield Resin: The classical choice for Boc-SPPS, where the first amino acid is typically attached as a cesium salt to avoid racemization.[7] However, the benzyl ester linkage is somewhat labile to the repeated TFA deprotection steps, which can lead to chain loss.[7]

-

PAM Resin (Phenylacetamidomethyl): Offers increased stability of the peptide-resin linkage to TFA compared to the Merrifield resin, thus minimizing peptide loss during synthesis.[7]

-

BHA and MBHA Resins: Used for the synthesis of peptide amides.[7]

Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation.

| Coupling Reagent | Description | Advantages |

| Carbodiimides (DCC, DIC) | DCC was one of the first used but its urea byproduct is insoluble. DIC is preferred as its urea is more soluble.[9] | Cost-effective. DIC with an additive like HOBt minimizes racemization. |

| Uronium/Aminium Salts (HBTU, TBTU, HATU) | Highly efficient and widely used in both solid-phase and solution-phase synthesis.[9][10] | Fast reaction times, high coupling efficiency. Byproducts are generally soluble.[9] |

| Phosphonium Salts (PyBOP) | Effective for coupling, particularly for hindered amino acids. | Good for challenging couplings. |

| DPPA (Diphenylphosphoryl azide) | Can be advantageous for coupling aliphatic α,β-didehydro-α-amino acid residues.[11] | Specific applications for modified amino acids. |

Solution-Phase Synthesis

Solution-phase synthesis is often employed for the production of shorter peptides like di- and tripeptides.[8] This method can be advantageous for large-scale synthesis due to the lower cost of solvents compared to resins and reagents used in SPPS.[]

In a typical solution-phase synthesis of a tripeptide, a Boc-protected amino acid is coupled with an amino acid ester. The resulting dipeptide is then deprotected and coupled with another Boc-protected amino acid.

Caption: Workflow for solution-phase synthesis of a Boc-protected tripeptide.

Purification and Characterization

Following synthesis and cleavage from the resin (in the case of SPPS), the crude peptide product is a mixture containing the target peptide as well as impurities such as truncated or deletion sequences, and byproducts from cleaved protecting groups.[8]

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for purifying peptides.[8][12] It separates peptides based on their hydrophobicity.[12]

Typical RP-HPLC Protocol:

-

Sample Preparation: The crude peptide is dissolved in an appropriate solvent, often containing a small amount of acid (like TFA) to improve solubility and peak shape.

-

Column: A C18-modified silica column is commonly used.[8]

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% TFA

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Elution: The peptide is eluted by gradually increasing the concentration of Solvent B. More hydrophobic peptides will elute at higher concentrations of acetonitrile.

-

Fraction Collection: Fractions corresponding to the desired peptide peak are collected.

Characterization

Mass Spectrometry (MS): This technique is essential for confirming the identity of the synthesized peptide by verifying its molecular weight.[12] It is highly sensitive and can also help in identifying impurities.[12]

HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product.[12][13] By integrating the area of the product peak and comparing it to the total area of all peaks, a purity percentage can be determined.

Applications in Drug Development and Research

Boc-protected tripeptides are not only intermediates in the synthesis of longer peptides but are also valuable molecules in their own right.

-

Building Blocks for Larger Peptides: They can be used in fragment condensation strategies to synthesize long peptides or small proteins.[]

-

Enzyme Substrates and Inhibitors: Short peptides are often used to design substrates or inhibitors for enzymes, particularly proteases.

-

Peptidomimetics: Boc-protected tripeptides can serve as scaffolds for the development of peptidomimetics, where the peptide backbone is modified to improve properties like stability and bioavailability.

-

Drug Discovery: Many biologically active peptides are short sequences. The synthesis of libraries of tripeptides allows for the screening of potential drug candidates.

Conclusion

The Boc protection strategy remains a robust and versatile tool in peptide chemistry. A thorough understanding of the underlying chemical principles, from protection and deprotection to the nuances of resin and reagent selection, is paramount for the successful synthesis of high-purity Boc-protected tripeptides. The detailed methodologies and strategic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently design and execute the synthesis of these valuable molecules, thereby accelerating research and development in their respective fields.

References

-

Organic Letters. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of trifunctional cyclo-β-tripeptide templates. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

-

PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PMC. Retrieved from [Link]

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

-

ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chempep.com [chempep.com]

- 8. Boc Protected Compounds [pt.bzchemicals.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Boc-pGlu-Glu-Val-OH

For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.

Abstract

This document provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Boc-pGlu-Glu-Val-OH using tert-butyloxycarbonyl (Boc) chemistry. Peptides containing an N-terminal pyroglutamyl (pGlu) residue are a significant class of bioactive molecules, known for their enhanced stability against enzymatic degradation.[1] This guide details the chemical principles, step-by-step experimental procedures, purification, and characterization of the target peptide. It is designed to be a self-validating system, explaining the causality behind each step to ensure both technical accuracy and practical success.

Introduction: The Rationale for Boc-SPPS and the Significance of Pyroglutamyl Peptides

Solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield, revolutionized the way peptides are created by anchoring the C-terminal amino acid to an insoluble resin support.[2] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing.[2][3]

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent, Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection schemes remain robust and are sometimes superior for complex or lengthy sequences.[2] Boc-SPPS is characterized by the use of a moderate acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the Nα-Boc group, and a strong acid, such as anhydrous hydrogen fluoride (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[4][5]

The target peptide, pGlu-Glu-Val, incorporates an N-terminal pyroglutamyl residue. This cyclic lactam is formed from the intramolecular cyclization of a glutamic acid or glutamine residue.[6][7] This modification is not merely a synthetic artifact; it is found in many natural peptides and proteins, including Thyrotropin-Releasing Hormone (TRH).[1][7] The pGlu residue confers significant resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life, a highly desirable trait in therapeutic peptide development.[1]

This protocol will detail the direct incorporation of Boc-L-pyroglutamic acid (Boc-pGlu-OH) onto the resin-bound dipeptide, Glu-Val.

Materials and Apparatus

Reagents and Consumables

| Reagent | Grade | Recommended Supplier |

| Resins | ||

| Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol/g) | SPPS Grade | Sigma-Aldrich, Novabiochem |

| Boc-Protected Amino Acids | ||

| Boc-Val-OH | SPPS Grade | Bachem, ChemPep |

| Boc-Glu(OBzl)-OH | SPPS Grade | Bachem, ChemPep |

| Boc-pGlu-OH | SPPS Grade | BenchChem, Bachem |

| Coupling Reagents | ||

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | SPPS Grade | Aapptec, Merck |

| HOBt (1-Hydroxybenzotriazole) | SPPS Grade | Aapptec, Merck |

| Solvents | ||

| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Fisher Scientific |

| Isopropanol (IPA) | ACS Grade | Fisher Scientific |

| Diisopropylethylamine (DIEA) | Redistilled, Peptide Synthesis Grade | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ACS Grade | Fisher Scientific |

| Cleavage Reagents | ||

| Anhydrous Hydrogen Fluoride (HF) | 99.9% Purity | Airgas, Praxair |

| Anisole | Reagent Grade, Scavenger | Sigma-Aldrich |

Apparatus

-

Manual or automated solid-phase peptide synthesizer.

-

Reaction vessel with a sintered glass filter.

-

Mechanical shaker or nitrogen bubbling system for agitation.

-

HF cleavage apparatus (Teflon or Kel-F construction).

-

Lyophilizer (freeze-dryer).

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical).

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Experimental Protocol: Synthesis of Boc-pGlu-Glu-Val-OH

The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Pyroglutamic acid).

Workflow Overview

Caption: Workflow for Boc-SPPS of pGlu-Glu-Val-OH.

Step 1: Loading of the First Amino Acid (Boc-Val-OH) onto Merrifield Resin

The first amino acid is anchored to the resin via an ester linkage. Using the cesium salt of the Boc-amino acid is the preferred method as it minimizes racemization and side reactions.[4]

-

Resin Swelling: Swell 1.0 g of Merrifield resin (~1.0 mmol) in DCM (15 mL) for 1 hour in the reaction vessel. Drain the solvent.

-

Cesium Salt Preparation: In a separate flask, dissolve Boc-Val-OH (2.0 mmol, 2 eq.) in a solution of methanol and water. Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) until the pH is 7.0. Remove the solvent by rotary evaporation and dry the resulting Boc-Val-OCs salt under high vacuum overnight.

-

Esterification: Add the dried Boc-Val-OCs (2.0 mmol) to the swollen resin in the reaction vessel. Add 15 mL of anhydrous DMF.

-

Reaction: Gently agitate the slurry at 50-60°C for 48 hours under a nitrogen atmosphere.[8]

-

Washing: Allow the resin to cool. Drain the solvent and wash the resin sequentially with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and finally IPA (3 x 15 mL).

-

Drying: Dry the Boc-Val-Resin under vacuum. A small sample can be taken for a substitution level test (e.g., picric acid titration) to determine loading efficiency.

Step 2: Peptide Chain Elongation - One Cycle of Synthesis (Coupling Boc-Glu(OBzl)-OH)

Each cycle consists of Nα-Boc deprotection, neutralization, and coupling of the next amino acid.

-

Swelling: Swell the Boc-Val-Resin in 15 mL of DCM for 30 minutes. Drain the solvent.

-

Boc Deprotection:

-

Add 15 mL of 50% TFA in DCM to the resin.[4] Agitate for 2 minutes. Drain.

-

Add a fresh 15 mL of 50% TFA in DCM. Agitate for 25-30 minutes.[4][9] This two-step process ensures efficient removal of the Boc group.

-

Drain the TFA solution and wash the resin with DCM (3 x 15 mL) and IPA (2 x 15 mL) to shrink the resin and help remove residual acid.[4]

-

-

Neutralization:

-

The newly formed free amine is a trifluoroacetate salt and must be neutralized.[3]

-

Add 15 mL of 10% DIEA in DCM. Agitate for 2 minutes. Drain.

-

Repeat the 10% DIEA in DCM wash for 10 minutes.[4]

-

Wash the resin thoroughly with DCM (5 x 15 mL) to remove excess DIEA, which can interfere with the subsequent coupling step.

-

-

Amino Acid Coupling (Boc-Glu(OBzl)-OH):

-

Activation: In a separate vial, dissolve Boc-Glu(OBzl)-OH (3.0 mmol, 3 eq.), HBTU (2.9 mmol, 2.9 eq.), and HOBt (3.0 mmol, 3 eq.) in 10 mL of anhydrous DMF. Add DIEA (6.0 mmol, 6 eq.) and allow the solution to pre-activate for 5 minutes.[1] The solution should turn yellow.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a qualitative Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next cycle.

-

Step 3: Final Coupling Cycle (Boc-pGlu-OH)

Repeat the elongation cycle (Step 3.3, points 1-5) using Boc-pGlu-OH .

-

Causality Note: The amide nitrogen of pyroglutamic acid is significantly less nucleophilic than a primary amine, making N-acylation difficult.[7] Therefore, Boc-pGlu-OH can be coupled directly without protection on its lactam nitrogen. However, coupling can be slower. It is advisable to extend the coupling time to 4 hours or even overnight to ensure the reaction goes to completion.[1]

After a negative Kaiser test and final washes, the fully assembled peptide-resin (Boc-pGlu-Glu(OBzl)-Val-Resin) is dried under vacuum in preparation for cleavage.

Final Cleavage and Deprotection

This step uses strong acid to cleave the peptide from the resin support and remove the benzyl (Bzl) side-chain protecting group from the glutamic acid residue. Anhydrous HF is highly effective but extremely hazardous and requires a specialized apparatus.[5][11]

SAFETY WARNING: Anhydrous HF is extremely corrosive and toxic. All operations must be conducted by trained personnel in a dedicated fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. An HF-specific calcium gluconate antidote gel must be immediately available.

-

Preparation: Place the dried peptide-resin (~1.2 g) into a Teflon reaction vessel from the HF apparatus. Add a Teflon-coated stir bar.

-

Scavenger Addition: Add anisole (1.0 mL) as a scavenger. Anisole traps the reactive benzyl and tert-butyl cations generated during cleavage, preventing side reactions with sensitive residues.[4]

-

HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill approximately 10 mL of anhydrous HF into the vessel (10 mL HF per gram of peptide-resin).[4]

-

Cleavage Reaction: Remove the dry ice bath and replace it with an ice-water bath (0°C). Stir the mixture for 45-60 minutes.[4]

-

HF Removal: After the reaction, remove the HF by evaporation under a vacuum, ensuring the vapor is passed through a suitable scrubber.

-

Peptide Precipitation:

-

Transfer the resin and crude peptide residue to a centrifuge tube.

-

Add ~30 mL of cold diethyl ether to the residue. This will precipitate the peptide while dissolving the scavenger and cleaved protecting groups.

-

Mix thoroughly and centrifuge. Decant the ether.

-

Repeat the ether wash two more times.

-

-

Extraction and Lyophilization:

-

After the final ether wash, allow the residual ether to evaporate.

-

Extract the peptide from the resin with 10% aqueous acetic acid (3 x 15 mL).

-

Combine the aqueous extracts, freeze the solution, and lyophilize to obtain the crude peptide as a white, fluffy powder.

-

Purification and Characterization

The crude product will contain the target peptide as well as deletion sequences and other impurities generated during synthesis.[12][13] Purification is essential and is typically achieved by reversed-phase HPLC (RP-HPLC).[12][14]

Purification by Preparative RP-HPLC

| Parameter | Condition |

| Column | C18, 10 µm particle size, 250 x 22 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |

| Gradient | 5% to 65% B over 60 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 220 nm |

Procedure: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. Filter through a 0.45 µm filter and inject onto the preparative HPLC column. Collect fractions corresponding to the major peak. Analyze fractions for purity by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to yield the purified peptide.

Characterization

| Analysis | Expected Result for pGlu-Glu-Val-OH |

| Analytical RP-HPLC | Single major peak (>95% purity) |

| Mass Spectrometry (ESI-MS) | Calculated Mass [M+H]⁺: 372.17 g/mol |